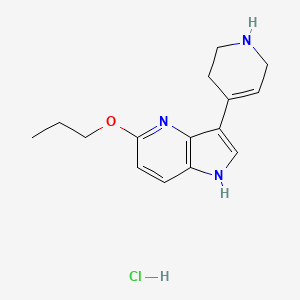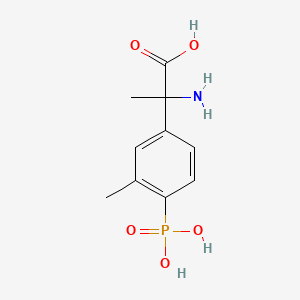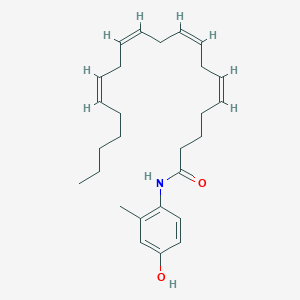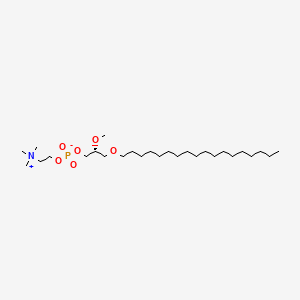
Edelfosine
Vue d'ensemble
Description
Edelfosine (ET-18-O-CH3; 1-octadecyl-2-O-methyl-glycero-3-phosphocholine) is a synthetic alkyl-lysophospholipid (ALP). It has antineoplastic (anti-cancer) effects . Like all ALPs, it incorporates into the cell membrane and does not target the DNA . In many tumor cells, it causes selective apoptosis, sparing healthy cells .
Synthesis Analysis
Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It is incorporated by highly proliferating cells, e.g., activated immune cells . It acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interference with phosphatidylcholine (PC) synthesis with subsequent induction of apoptosis .
Molecular Structure Analysis
The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .
Chemical Reactions Analysis
Edelfosine is a synthetic alkyl-lisophospholipid with anti-tumor activity . The compound induces apoptosis in a variety of cancer cells .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Edelfosine, known scientifically as ET-18-OCH3, is a synthetic alkylphospholipid with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of Edelfosine:
Antitumor Activity
Edelfosine has been shown to possess significant antitumor activity in several human tumor models. It promotes apoptosis, particularly in androgen-deprived prostate tumors, by interacting with lipid rafts in the plasma membrane and inducing endoplasmic reticulum stress .
Anti-Kinetoplastid Activity
This compound is active against kinetoplastids, which include parasites such as Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei. Its structure is analogous to miltefosine, another molecule known for its anti-parasitic properties .
Immunomodulatory Effects
Edelfosine has been investigated for its application as an oral drug in multiple sclerosis (MS) and other autoimmune diseases due to its effect on the proliferation of human peripheral blood mononuclear cells (PBMCs) and antigen-specific T cell lines .
Pharmacokinetics and Bioavailability
Research has also been conducted to understand the pharmacokinetics and oral bioavailability of Edelfosine, particularly in healthy, immunodeficient, and tumor-bearing immunosuppressed mouse models. This includes studying Edelfosine uptake and apoptotic activity in specific cancer cell lines .
Orientations Futures
Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has been found to be safe and ‘possibly effective’ in a Phase II clinical trial for use in treating leukemia with bone marrow transplants . There are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .
Propriétés
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922896 | |
| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |
CAS RN |
77286-66-9 | |
| Record name | Edelfosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDELFOSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Edelfosine's primary mechanism of action in tumor cells?
A: Edelfosine interacts with cell membranes, specifically targeting cholesterol-rich lipid rafts. [, ] This interaction disrupts raft organization and function, ultimately triggering cell death. []
Q2: Does Edelfosine's mechanism differ between leukemia and solid tumor cells?
A: Yes, while Edelfosine targets lipid rafts in both cell types, its downstream effects differ. In leukemic cells, Edelfosine promotes apoptosis by recruiting Fas/CD95 death receptors and associated signaling molecules into lipid rafts. [, ] In contrast, Edelfosine induces apoptosis in solid tumor cells primarily through endoplasmic reticulum (ER) stress. []
Q3: How does Edelfosine induce ER stress in solid tumor cells?
A: Edelfosine accumulates in the ER, inhibiting phosphatidylcholine and protein synthesis, depleting ER calcium stores, and upregulating pro-apoptotic proteins like Bax and CHOP/GADD153. [] This ER stress response culminates in caspase activation and apoptosis. []
Q4: Does Edelfosine's activity depend on mitochondrial function?
A: Yes, although initiated through different pathways, both raft- and ER-mediated apoptosis require a mitochondrial-dependent step for complete cell death. [] Edelfosine induces mitochondrial membrane permeabilization, leading to cytochrome c release and caspase activation. []
Q5: What role does FOF1-ATP synthase play in Edelfosine's mechanism of action?
A: Edelfosine treatment causes a significant recruitment of FOF1-ATP synthase into lipid rafts in both tumor cells and Leishmania parasites. [] This enzyme, particularly its membrane-embedded FO subunit, appears crucial for Edelfosine-induced cell death. [, ]
Q6: Can Edelfosine induce other forms of cell death besides apoptosis?
A: Yes, Edelfosine can trigger necroptosis in glioblastoma cells, which have low levels of pro-apoptotic proteins. [, ] This regulated necrotic cell death relies on the activation of receptor-interacting protein kinases RIPK1 and RIPK3. [, ]
Q7: Does Edelfosine affect gene expression in tumor cells?
A: Yes, studies show that Edelfosine can alter gene expression in human breast cancer cells. It induces a unique gene expression program, upregulating genes involved in cell growth inhibition, including the EGFR/HER2 inhibitor ERRFI1 (MIG6). []
Q8: What is the molecular formula and weight of Edelfosine?
A8: Edelfosine (C30H62NO8P) has a molecular weight of 595.8 g/mol.
Q9: Are there any specific structural features of Edelfosine crucial for its activity?
A: Yes, the glycerol backbone with its specific substitutions at the sn-2 and sn-3 positions is crucial for Edelfosine's pro-apoptotic activity. [] Modifications to these positions abolish its ability to induce apoptosis. []
Q10: How does Edelfosine's structure contribute to its interaction with lipid rafts?
A: Edelfosine possesses a unique asymmetric structure with two hydrophobic substituents of different lengths. [] This asymmetry allows it to preferentially interact with cholesterol within lipid rafts, disrupting their organization and function. []
Q11: How does Edelfosine impact the physical properties of model membranes?
A: Edelfosine can integrate into model membranes containing cholesterol and sphingomyelin. [, ] At higher concentrations, it alters the phase behavior of these membranes, inducing the formation of gel phases and increasing membrane fluidity, suggesting its potential to disrupt lipid raft organization. [, ]
Q12: How is Edelfosine distributed in the body?
A: Following administration, Edelfosine is widely distributed throughout the body, accumulating in various organs. [, ] Notably, it shows preferential accumulation in tumor tissue compared to other organs. [, ]
Q13: How is Edelfosine eliminated from the body?
A: Edelfosine exhibits slow elimination from the body and is primarily metabolized within tissues. [] The exact metabolic pathways are not yet fully elucidated.
Q14: Are there differences in Edelfosine's pharmacokinetic parameters between healthy and immunocompromised mice?
A: No, studies have not found statistically significant differences in pharmacokinetic parameters between healthy BALB/c mice and immunocompromised SCID mice. [] This suggests consistent pharmacokinetic behavior across different immune statuses.
Q15: Are there any known mechanisms of resistance to Edelfosine in tumor cells?
A: While specific resistance mechanisms remain largely unexplored, some evidence suggests that altered expression levels of PLC-beta1, a potential target of Edelfosine, might correlate with drug sensitivity. [, ] SCLC cells with higher PLC-beta1 expression exhibited greater resistance to Edelfosine compared to NSCLC cells with lower expression. []
Q16: What is known about the toxicity profile of Edelfosine?
A: While generally well-tolerated, Edelfosine can induce some toxicity, particularly at higher doses. [, ] Hemolysis is a known side effect observed in animal models. [] Further research is needed to fully understand its long-term safety profile.
Q17: Can incorporating Edelfosine into liposomes improve its therapeutic index?
A: Yes, encapsulating Edelfosine into liposomes (e.g., TLC ELL-12) reduces its acute toxicity and hemolytic effects compared to the free drug. [, ] This formulation also demonstrates enhanced therapeutic efficacy against various tumor models in mice. [, ]
Q18: What types of cancer have shown sensitivity to Edelfosine in preclinical studies?
A: Edelfosine has demonstrated antitumor activity against a wide range of cancers in preclinical models, including leukemia, lymphoma, melanoma, lung cancer, prostate cancer, and Ewing's sarcoma. [, , , ]
Q19: Does Edelfosine show promise for treating parasitic diseases?
A: Yes, Edelfosine exhibits potent activity against Leishmania parasites. [] It effectively kills both promastigotes and amastigotes in vitro and displays efficacy in animal models of leishmaniasis. []
Q20: How does Edelfosine's antileishmanial activity compare to other alkylphospholipid analogs?
A: Edelfosine demonstrates superior efficacy against Leishmania parasites compared to other alkylphospholipid analogs such as miltefosine, perifosine, and erucylphosphocholine. []
Q21: What are the potential advantages of Edelfosine over existing treatments for leishmaniasis?
A: Edelfosine's oral availability, effectiveness against both parasite stages, and superior efficacy compared to miltefosine make it a promising candidate for leishmaniasis treatment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



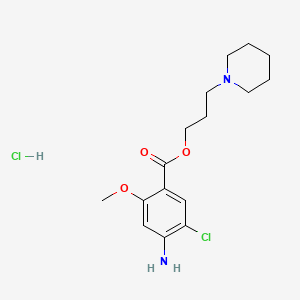

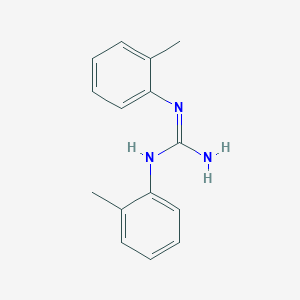
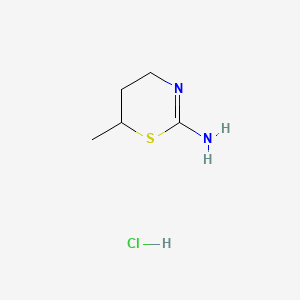
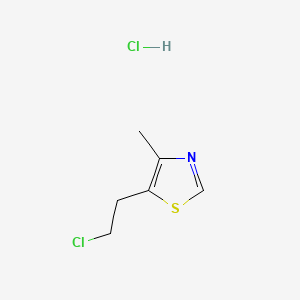
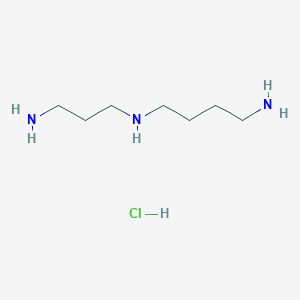
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)
